molecular formula C20H20ClN5OS B10905947 N-(2-chlorophenyl)-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(2-chlorophenyl)-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B10905947
M. Wt: 413.9 g/mol
InChI Key: NIXSTHLHKXLXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-CHLOROPHENYL)ACETAMIDE is a synthetic compound with a complex structure that includes a triazole ring, an allyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-CHLOROPHENYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO~4~), reducing agents like sodium borohydride (NaBH~4~), and nucleophiles like sodium azide (NaN~3~). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile or electrophile introduced .

Scientific Research Applications

2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring and the allyl group are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-ALLYL-5-(ANILINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2-CHLOROPHENYL)ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20ClN5OS

Molecular Weight

413.9 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C20H20ClN5OS/c1-2-12-26-18(13-22-15-8-4-3-5-9-15)24-25-20(26)28-14-19(27)23-17-11-7-6-10-16(17)21/h2-11,22H,1,12-14H2,(H,23,27)

InChI Key

NIXSTHLHKXLXHM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Cl)CNC3=CC=CC=C3

Origin of Product

United States

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